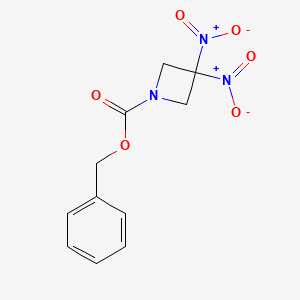
Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate
Vue d'ensemble
Description
Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate is a chemical compound with the IUPAC name ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate1. It has a molecular weight of 235.241.
Synthesis Analysis
The synthesis of Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate involves the use of trichlorophosphate in toluene at 110℃ for 48 hours2. The solvent and trichlorophosphate are then removed under reduced pressure to yield a brown oil2.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO4/c1-2-17-12(16)11(15)13-8-10(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15)1. This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate are not readily available from the search results. However, its synthesis involves a reaction with trichlorophosphate2.Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.241. It is soluble with a solubility of 1.84 mg/ml2. Its lipophilicity (Log Po/w) is 1.982.Applications De Recherche Scientifique
Synthesis of Novel α-Ketoamide Derivatives
Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate, under the name OxymaPure, was used as an additive in the synthesis of a novel series of α-ketoamide derivatives. The compounds, synthesized via ring opening of N-acylisatin, exhibited superior purity and yield when OxymaPure was used in combination with DIC, compared to other methods (El‐Faham et al., 2013).
Facilitation of Heteroaromatization Reactions
In another study, ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate derivatives were utilized in heteroaromatization reactions, leading to the creation of novel β-oxoalkanonitriles. These reactions opened pathways to further synthesize pyridyl aminopyrazoles and pyridyl aminoisoxazoles (Riyadh et al., 2008).
Chemoselective Synthesis
The compound demonstrated its versatility in the chemoselective synthesis of various pyridinyl and tetrahydropyridinyl derivatives. The method proposed was noted for its high chemoselectivity and good yield, indicating the compound's potential in creating diverse chemical structures (Pretto et al., 2019).
Molecular Docking Studies
A study focused on the spectroscopic analysis and molecular docking of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate highlighted its potential interaction with pyrrole inhibitors. The study suggests that compounds synthesized from ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate might exhibit inhibitory activity against specific targets (El-Azab et al., 2016).
Safety And Hazards
The compound is classified as a danger according to its safety data sheet2. It has hazard statements H302, H319, H372, and H4102. These indicate that it is harmful if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects2.
Orientations Futures
The future directions for this compound are not readily available from the search results. However, given its chemical properties, it may have potential applications in various fields of research.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be required.
Propriétés
IUPAC Name |
ethyl 2-oxo-2-(phenacylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-12(16)11(15)13-8-10(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIIFNUNDAWHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510972 | |
| Record name | Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate | |
CAS RN |
84978-66-5 | |
| Record name | Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-](/img/structure/B1611461.png)

![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate](/img/structure/B1611465.png)



![3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate](/img/structure/B1611474.png)






